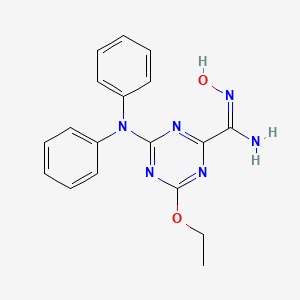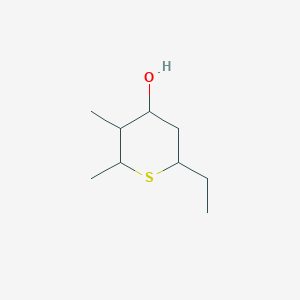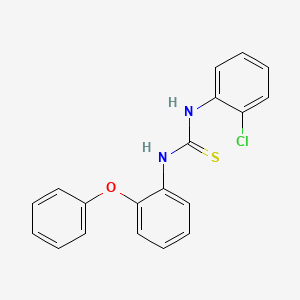
4-(diphenylamino)-6-ethoxy-N'-hydroxy-1,3,5-triazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylamine with ethyl chloroformate to form 4-(diphenylamino)-6-ethoxy-1,3,5-triazine. This intermediate is then reacted with hydroxylamine hydrochloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or diphenylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide: Known for its use in organic light-emitting diodes (OLEDs).
(E)-4-(3-(diphenylamino)phenyl)-1-(4-methoxyphenyl)-2-methylbut-3-en-1-one: Investigated for its antimicrobial properties.
Uniqueness
4-(diphenylamino)-6-ethoxy-N’-hydroxy-1,3,5-triazine-2-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its triazine ring structure, combined with diphenylamino and ethoxy groups, makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-ethoxy-N'-hydroxy-6-(N-phenylanilino)-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C18H18N6O2/c1-2-26-18-21-16(15(19)23-25)20-17(22-18)24(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,25H,2H2,1H3,(H2,19,23) |
InChI Key |
KQXPUBYYLZTTEL-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C(=N\O)/N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine](/img/structure/B11081619.png)
![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081633.png)
![2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile](/img/structure/B11081635.png)
![4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline](/img/structure/B11081639.png)
![4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11081644.png)
![N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11081649.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11081662.png)
![(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone](/img/structure/B11081668.png)

![Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11081683.png)
![Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11081690.png)
![1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one](/img/structure/B11081694.png)
